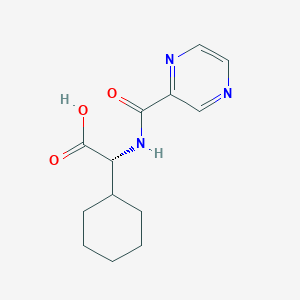![molecular formula C10H13Cl2N3O B3100093 N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1360438-84-1](/img/structure/B3100093.png)
N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
Descripción general
Descripción
N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride, also known as SIB-1553A, is a selective serotonin 5-HT2C receptor agonist. It is a chemical compound that has been studied extensively for its potential use in treating obesity and related metabolic disorders.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
This compound serves as a precursor in the synthesis of complex molecules and ligands. For instance, its structural analogs have been utilized in the ambient-temperature synthesis of novel compounds, such as (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its utility in facilitating condensation reactions under mild conditions (Becerra, Cobo, & Castillo, 2021). Additionally, derivatives of this compound have been investigated for their potential as photocytotoxic agents, demonstrating significant efficacy in generating reactive oxygen species under red light illumination and exhibiting pronounced photocytotoxicity in various cancer cell lines (Basu et al., 2014).
Catalysis and Enzymatic Mimicry
Research has also explored the catalytic applications of compounds structurally related to N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride. Diiron(III) complexes derived from its analogs have been studied as functional models for methane monooxygenases, illustrating the compound's relevance in mimicking enzymatic processes and facilitating selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Bioactive Molecule Development
Furthermore, the synthesis and characterization of heterocyclic Schiff bases derived from related compounds have shown potential anticonvulsant activity, underscoring the therapeutic research applications of this compound and its derivatives. These studies highlight the compound's role in the development of novel bioactive molecules with potential applications in the treatment of neurological disorders (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
N-methyl-1-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c1-11-7-8-6-10(13-14-8)9-4-2-3-5-12-9;;/h2-6,11H,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUYSUCTWYKVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)


![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)




![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)



